8-Amino-7-fluoroquinoline-2-carbaldehyde

Friedländer synthesis Quinoline annulation Synthetic methodology

Sourcing a single quinoline building block that enables both Friedländer condensation and reductive amination often forces multi-step derivatization, adding time and impurity risk to SAR campaigns. This compound solves that bottleneck by integrating 8-NH₂, 2-CHO, and 7-F groups on the same core. - Enables one-pot Friedländer assembly of 2,3-disubstituted quinolines, a path unavailable to the 2-carboxylic acid analog. - The 7-F substituent modulates electrophilicity at C-2 and pKa at C-8, providing predictable reaction kinetics vs. non-fluorinated analogs. - Supplied at 98% purity, reducing inhibitor-level contaminants by approximately 60% over 95% grades, which lowers purification cost per library member.

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
Cat. No. B11909577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-7-fluoroquinoline-2-carbaldehyde
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CC(=C2N)F)C=O
InChIInChI=1S/C10H7FN2O/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H,12H2
InChIKeyJBSDKIJNZWAQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-7-fluoroquinoline-2-carbaldehyde: Bifunctional Fluorinated Quinoline Building Block


8-Amino-7-fluoroquinoline-2-carbaldehyde is a bifunctional fluorinated quinoline building block that combines a nucleophilic 8-amino group, an electrophilic 2-formyl group, and a strong electron-withdrawing 7-fluoro substituent on the same heterocyclic core [1]. Its molecular formula is C₁₀H₇FN₂O (MW: 190.17 g/mol) and it is typically supplied at 95% or 98% purity for research-scale synthesis . This compound serves as a versatile intermediate for constructing more complex quinoline-based structures through condensation, reductive amination, and cross-coupling chemistry, making it a valuable procurement choice for medicinal chemistry, chemical biology, and materials science programs [2].

Why Generic Analogs Fall Short for 8-Amino-7-fluoroquinoline-2-carbaldehyde


Superficially similar compounds such as 8-aminoquinoline-2-carbaldehyde or 7-fluoroquinoline-2-carbaldehyde lack the full set of three functional handles (8-NH₂, 7-F, 2-CHO) that define the reactivity profile of 8-amino-7-fluoroquinoline-2-carbaldehyde [1]. The absence of the 7-fluoro substituent eliminates the electron-withdrawing effect that modulates both the electrophilicity of the 2-formyl group and the pKa of the 8-amino group, altering downstream reaction kinetics and regioselectivity [2]. Conversely, the oxidized acid analog (8-amino-7-fluoroquinoline-2-carboxylic acid) forfeits the aldehyde-driven synthetic versatility (e.g., Schiff-base formation, reductive amination, Friedländer annulation) that is central to many lead-generation strategies, meaning a simple swap between in-class compounds introduces unrecognized chemical risk into multi-step synthetic campaigns [3].

Key Differentiation Evidence for 8-Amino-7-fluoroquinoline-2-carbaldehyde


Friedländer Quinoline Annulation vs. Carboxylic Acid Limitations

The 2-formyl group of 8-amino-7-fluoroquinoline-2-carbaldehyde is an essential reactant for the Friedländer quinoline annulation, a reaction that is completely inaccessible to the analogous 8-amino-7-fluoroquinoline-2-carboxylic acid [1]. In the Friedländer condensation, the o-aminoaldehyde undergoes acid- or base-catalyzed cyclocondensation with an α-methylene ketone to generate a 2,3-disubstituted quinoline in one pot; the carboxylic acid analog cannot participate in this transformation, limiting its utility to amide coupling chemistry alone [2].

Friedländer synthesis Quinoline annulation Synthetic methodology

7-Fluoro vs. 5-Fluoro Regioisomer Electronic Effects

The fluorine substituent exerts a position-dependent electron-withdrawing effect on the quinoline ring. In the 7-fluoro regioisomer, fluorine resonates para to the ring nitrogen and ortho to the 8-amino group, whereas in the 5-fluoro isomer fluorine is meta to both, leading to a different distribution of electron density at the C-2 aldehyde carbon [1]. The computed XLogP3-AA value of 1.4 for 8-amino-7-fluoroquinoline-2-carbaldehyde (PubChem CID 97036753) differs from the 1.2 value for the 5-fluoro analog (CID 97036757), reflecting the altered balance of polarity and lipophilicity [2]. While direct kinetic comparison data for nucleophilic additions at C-2 are not yet published, the established ortho/para-directing influence of fluorine on electrophilic aromatic substitution rates in quinolines (up to 5-fold rate acceleration for certain electrophiles) provides a class-level precedent [3].

Fluorine electronic effect Regioisomeric differentiation Reactivity tuning

Bifunctional Amine-Aldehyde vs. Monofunctional Building Blocks

8-Aminoquinoline-2-carbaldehydes have been explicitly validated as building blocks for constructing macrocyclic chemosensor ligands through single-step reductive amination with diaza-18-crown-6 using NaBH(OAc)₃, a transformation that installs the metal-binding 8-aminoquinoline motif while preserving the rigidity of the quinoline core [1]. In contrast, 7-fluoroquinoline-2-carbaldehyde (lacking the 8-amino group) can only participate as the aldehyde component, not as the amine-bearing partner, limiting it to half of the coupling partners available to the bifunctional 8-amino-7-fluoroquinoline-2-carbaldehyde [2].

Reductive amination Chemosensor construction Macrocyclic ligands

Purity Benchmark: 98% (HPLC) vs. 95% Specification

Two commercial sources disclose quantitative purity specifications for 8-amino-7-fluoroquinoline-2-carbaldehyde: Leyan (Shanghai) supplies the compound at 98% purity as verified by HPLC , whereas AKSci lists a minimum purity specification of 95% . The 3% higher purity specification from Leyan may reduce the burden of pre-use purification for sensitive reactions (e.g., catalytic transformations, low-yielding multi-step sequences), directly influencing the selection of a procurement source without altering the compound's intrinsic properties.

Purity specification Vendor differentiation Procurement quality

Top Application Scenarios for 8-Amino-7-fluoroquinoline-2-carbaldehyde


2,3-Disubstituted 7-Fluoroquinoline Libraries via Friedländer Annulation

When building a focused library of quinoline-based kinase inhibitors or antibacterial agents, the aldehyde group at C-2 of 8-amino-7-fluoroquinoline-2-carbaldehyde enables one-pot Friedländer condensation with α-methylene ketones, a transformation completely unavailable to the 2-carboxylic acid analog (see Evidence_Item 1). This allows the synthesis of 2,3-disubstituted quinolines in a single step, accelerating SAR exploration timelines. [1]

Fluorescent Chemosensor Construction via Bifunctional Reactivity

The simultaneous presence of a nucleophilic 8-amino group and an electrophilic 2-aldehyde group makes this compound uniquely suited for single-step reductive amination-based assembly of macrocyclic chemosensor ligands, as demonstrated for the broader class of 8-aminoquinoline-2-carbaldehydes (see Evidence_Item 3). Researchers developing ion-selective fluorescent probes can procure this building block to access bifunctional molecular architectures with reduced synthetic complexity. [2]

7-Fluoro Regioisomer Selection for Optimized Lipophilicity

In lead optimization campaigns where fine-tuning LogP is critical (e.g., achieving CNS penetration vs. limiting hERG binding), the measured difference in computed XLogP3-AA (1.4 for 7-F vs. 1.2 for 5-F) provides a data-driven basis for selecting the 7-fluoro regioisomer (see Evidence_Item 2). Procurement of the 7-F compound over the 5-F isomer is justified when the target compound profile requires slightly higher lipophilicity. [3]

High-Purity Procurement to Minimize Purification Bottlenecks

When scaling up parallel synthesis of quinoline derivatives for HTS submission, sourcing 98% pure 8-amino-7-fluoroquinoline-2-carbaldehyde (Leyan specification) over 95% purity options reduces the impurity load by approximately 60% (see Evidence_Item 4). This translates into fewer failed reactions due to inhibitor-level contaminants and lower overall purification cost per library member.

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